9-甲基次黄嘌呤

描述

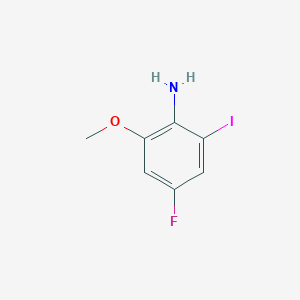

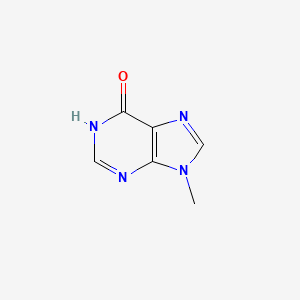

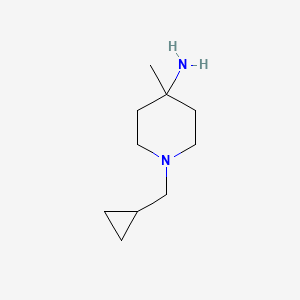

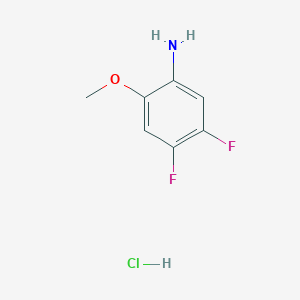

9-methylhypoxanthine is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9.

科学研究应用

生化研究

9-甲基次黄嘌呤被用于生化研究,特别是在理解核碱基行为方面。 它作为一种模型化合物来研究超快激发态失活在水溶液中的过程,这对理解天然存在的核酸碱基及其类似物的物理光学特性至关重要 .

分子生物学

在分子生物学中,9-甲基次黄嘌呤被用来探索核碱基相互作用。 它在稀有互变异构体的形成和氢键形成研究中的作用影响了对DNA损伤和修复机制的理解 .

药理学

该化合物是甲基黄嘌呤家族的一部分,其中包括咖啡因和茶碱。 虽然它本身没有用作药物,但9-甲基次黄嘌呤与其他甲基黄嘌呤的结构相似性使其在研究腺苷受体拮抗作用及其在各种疾病中的意义方面具有价值 .

分析化学

9-甲基次黄嘌呤以其光谱性质被引用在分析化学中。 它被用来校准仪器并验证测量类似有机化合物吸收光谱的方法 .

环境科学

涉及9-甲基次黄嘌呤的环境科学研究集中在其在水溶液中的光动力学行为。 这对理解类似有机分子的环境归宿及其与光的相互作用具有重要意义 .

农业研究

虽然在农业方面的直接应用尚未得到广泛的记录,但对9-甲基次黄嘌呤分子结构及其相互作用的研究可以有助于开发模拟其行为或抑制其天然对应物的农业化学品 .

工业应用

在工业领域,9-甲基次黄嘌呤可以参与合成复杂的金属有机框架。 这些结构在催化、气体储存和分离技术中具有潜在的应用 .

DNA甲基化研究

9-甲基次黄嘌呤被用作DNA甲基化研究的底物,这是一个对基因调控至关重要的过程。 通过检查酶与该化合物的相互作用,研究人员可以深入了解DNA甲基化的机制及其在疾病中的作用.

作用机制

Target of Action

9-Methylhypoxanthine, also known as 9-methyl-9H-purin-6-ol, is a methylhypoxanthine that is hypoxanthine with the methyl group at position 9 It has been found to interact with metal fragments such as pt (ii)-180° and pd (ii)-90° .

Mode of Action

The mode of action of 9-Methylhypoxanthine involves its interaction with its targets. For instance, it has been observed that the stepwise coordination of Pt (II)-180° and Pd (II)-90° metal fragments to the purine nucleobase 9-methylhypoxanthine affords a closed octadecanuclear Pt6Pd12 cluster .

Biochemical Pathways

Its interaction with metal fragments suggests that it may play a role in metal-related biochemical processes .

Pharmacokinetics

It’s worth noting that the compound’s excited-state lifetime in aqueous solution is predicted to be 1156 fs, slightly longer than that in the gas phase (888 fs), suggesting that the solvent water has no significant influence on the excited-state lifetime of 9-Methylhypoxanthine .

Result of Action

Its interaction with metal fragments and its excited-state deactivation suggest that it may have effects on cellular processes involving these elements .

Action Environment

The action of 9-Methylhypoxanthine can be influenced by environmental factors. For instance, its excited-state deactivation in aqueous solution is different from that in the gas phase . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.

生化分析

Biochemical Properties

9-Methylhypoxanthine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with various enzymes and proteins, influencing their activity and stability. One notable interaction is with the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The presence of the methyl group in 9-Methylhypoxanthine can affect the binding affinity and catalytic efficiency of xanthine oxidase. Additionally, 9-Methylhypoxanthine has been shown to interact with purine nucleoside phosphorylase, an enzyme involved in the salvage pathway of purine metabolism. These interactions highlight the compound’s role in modulating purine metabolism and its potential therapeutic applications .

Cellular Effects

9-Methylhypoxanthine exerts various effects on cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 9-Methylhypoxanthine can modulate the activity of adenosine receptors, which play a crucial role in cell signaling and regulation of physiological processes. By binding to these receptors, 9-Methylhypoxanthine can alter the downstream signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. Furthermore, 9-Methylhypoxanthine has been shown to impact the expression of genes involved in purine metabolism, leading to changes in cellular nucleotide levels and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 9-Methylhypoxanthine involves its interactions with various biomolecules, including enzymes and receptors. One key mechanism is the inhibition of xanthine oxidase, which reduces the production of uric acid and reactive oxygen species. This inhibition is achieved through the binding of 9-Methylhypoxanthine to the active site of the enzyme, preventing the oxidation of hypoxanthine and xanthine. Additionally, 9-Methylhypoxanthine can activate adenosine receptors, leading to the modulation of intracellular signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Methylhypoxanthine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 9-Methylhypoxanthine is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the formation of degradation products, which may affect its biological activity. Long-term studies have demonstrated that 9-Methylhypoxanthine can maintain its inhibitory effects on xanthine oxidase and its modulatory effects on adenosine receptors over extended periods, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 9-Methylhypoxanthine have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that low to moderate doses of 9-Methylhypoxanthine can effectively inhibit xanthine oxidase activity and modulate adenosine receptor signaling without causing significant adverse effects. At higher doses, 9-Methylhypoxanthine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

9-Methylhypoxanthine is involved in various metabolic pathways, primarily related to purine metabolism. It can be metabolized by xanthine oxidase to form 9-methylxanthine, which can further undergo oxidation to produce 9-methyluric acid. Additionally, 9-Methylhypoxanthine can be salvaged by purine nucleoside phosphorylase to form 9-methylinosine, which can be incorporated into nucleic acids. These metabolic pathways highlight the compound’s role in modulating nucleotide levels and purine metabolism .

Transport and Distribution

The transport and distribution of 9-Methylhypoxanthine within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that 9-Methylhypoxanthine can be transported across cell membranes by nucleoside transporters, facilitating its uptake into cells. Once inside the cell, 9-Methylhypoxanthine can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of 9-Methylhypoxanthine is influenced by its interactions with specific targeting signals and post-translational modifications. Studies have shown that 9-Methylhypoxanthine can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by specific binding interactions with intracellular proteins and transporters. The subcellular distribution of 9-Methylhypoxanthine can affect its activity and function, influencing processes such as gene expression, enzyme activity, and cellular metabolism .

属性

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do other metal ions, like Ag+, interact with 9-methylhypoxanthine?

A: Ag+ ions primarily bind to 9-methylhypoxanthine through the N7 site, forming linear N7–Ag+–N7 linkages. This binding mode has been observed in crystal structures of Ag+ complexes with 9-methylhypoxanthine. [, ]

Q2: How does the presence of a 2-amino group affect the coordination chemistry of guanine derivatives compared to 9-methylhypoxanthine?

A: The presence of a 2-amino group in guanine derivatives introduces steric hindrance, affecting the coordination behavior compared to 9-methylhypoxanthine, which lacks this group. For instance, while 9-methylhypoxanthine readily forms cyclic trimer complexes with 2 at pH 6.1, 9-ethylguanine does not form such complexes due to the steric effect of the 2-amino group. []

Q3: What is the molecular formula and molecular weight of 9-methylhypoxanthine?

A3: The molecular formula of 9-methylhypoxanthine is C6H6N4O, and its molecular weight is 150.13 g/mol.

Q4: What computational methods have been used to study the photophysics of 9-methylhypoxanthine?

A: Ab initio calculations, including CASSCF, CASPT2, and QM/MM MD simulations, have been employed to study the excited state dynamics and photophysics of 9-methylhypoxanthine. These studies have provided insights into the ultrafast non-radiative decay pathways of this molecule in both gas phase and aqueous solution. [, ]

Q5: Have any force field parameters been developed for 9-methylhypoxanthine?

A: Yes, the NICE-FF force field, a non-empirical intermolecular force field, has been parameterized to include 9-methylhypoxanthine. This force field is designed for nucleic acids and beyond and is based on high-level ab initio calculations. The NICE-FF parameters for 9-methylhypoxanthine have proven valuable for predicting its crystal structures. []

Q6: What are the products of thermal degradation of quaternary 9-methylhypoxanthinium salts?

A: Thermal degradation of quaternary 9-methylhypoxanthinium salts, such as 7,9-dimethylhypoxanthinium iodide, primarily leads to the formation of 9-methylhypoxanthine through the loss of methyl iodide. Minor products may include 7-methylhypoxanthine and other derivatives depending on the specific salt and reaction conditions. []

Q7: How does the reactivity of the C6 carbonyl group in 9-methylhypoxanthine compare to its basicity?

A: While the C6 carbonyl group in 9-methylhypoxanthine can participate in hydrogen bonding, it exhibits low basicity in its non-deprotonated form. This is evident from the preference of Ag+ for coordination to the N3 site over the C6 carbonyl group in the crystal structure of [(HMPx)Ag]NO3·H2O. []

Q8: How stable are 9-methylhypoxanthine-Pt(II) complexes in alkaline conditions?

A: While generally stable, prolonged exposure of cis-[Pt(NH3)2(9-made-N6)(9-mhyp-N7)]2+ to strongly basic solutions can lead to deamination of the N7-bound 9-methylhypoxanthine, resulting in the formation of a mixed ligand complex containing N(6)-bound 9-methyladenine and another nucleobase. []

Q9: Can 9-methylhypoxanthine and its metal complexes be used as building blocks for supramolecular architectures?

A: Yes, the cationic complex 2·H2O (Hmhyp = 9-methylhypoxanthine) has been explored as a potential building block for molecular architectures. It can interact with Cu(II) ions, forming chain structures bridged by the exocyclic O(6) atoms of 9-methylhypoxanthine. []

Q10: Are there any known applications of 9-methylhypoxanthine in host-guest chemistry?

A: Certain Cp*Rh–DNA base complexes, including those with 9-methylhypoxanthine, have shown potential for applications in host–guest chemistry. These complexes can selectively bind to specific guest molecules, highlighting their potential for molecular recognition and sensing applications. []

Q13: What is the significance of studying mixed-purine nucleobase complexes like trans-2·2H2O?

A: Complexes like trans-2·2H2O, containing both adenine and hypoxanthine moieties, serve as model compounds for understanding the interactions and potential formation of mixed-purine tetrads in nucleic acids. These studies provide insights into the structural diversity and potential biological roles of non-canonical DNA structures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)

![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)